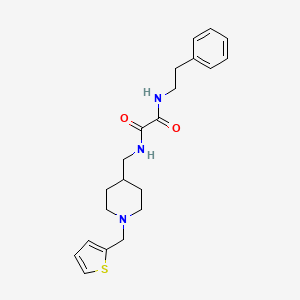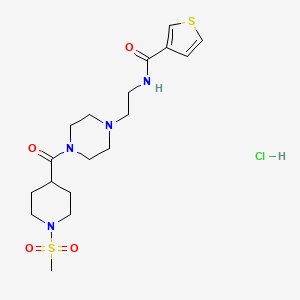
N1-phenethyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N1-phenethyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as piperidine rings and phenethyl groups, which are often found in molecules with significant biological activity. For instance, the first paper discusses N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, which share some structural similarities with the compound . The third paper explores the bioactive conformation of N-phenethyl trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives, which are mu-opioid receptor antagonists . These papers provide a context for understanding the types of biological activities that compounds with similar structures might exhibit.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting with the reaction of benzenesulfonyl chloride with ethyl isonipecotate to yield intermediates that are further reacted to produce the target compounds . Although the exact synthesis of N1-phenethyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is not detailed, the methodologies described could potentially be adapted for its synthesis. The use of weak bases and polar aprotic solvents is common in such synthetic routes.
Molecular Structure Analysis
The molecular structure of compounds similar to N1-phenethyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide can be elucidated using spectroscopic techniques such as 1H-NMR, IR, and mass spectrometry . Additionally, X-ray crystallography can be used to determine the crystal structure and verify the protonation states in the solid state, as seen in the second paper . These techniques are crucial for confirming the identity and purity of the synthesized compounds.
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions for N1-phenethyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide. However, the reactions involved in the synthesis of related compounds typically include nucleophilic substitution and condensation reactions . The reactivity of such compounds can be influenced by the presence of electron-donating or withdrawing groups on the aromatic rings.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with piperidine and phenethyl groups can vary widely depending on the specific substituents and the overall molecular structure. The papers do not provide specific data on the physical and chemical properties of N1-phenethyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide. However, properties such as solubility, melting point, and stability can be inferred based on the known properties of structurally related compounds . Additionally, the biological activities of these compounds, such as their antibacterial properties or interaction with opioid receptors, are indicative of their chemical properties .
properties
IUPAC Name |
N-(2-phenylethyl)-N'-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2S/c25-20(22-11-8-17-5-2-1-3-6-17)21(26)23-15-18-9-12-24(13-10-18)16-19-7-4-14-27-19/h1-7,14,18H,8-13,15-16H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBFXZZSZIDUJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCCC2=CC=CC=C2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-phenethyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chloro-3-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2502156.png)
![1-[(4-Fluorophenyl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B2502157.png)
![2-Ethyl-1-[(2-methoxyphenyl)methyl]benzimidazole](/img/structure/B2502159.png)

![5-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2502161.png)

![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2502164.png)

![(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic Acid](/img/structure/B2502167.png)

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2502170.png)
![[5-Acetamido-3,4-diacetyloxy-6-(2-formylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2502171.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2502173.png)
![1-(3,4-Dichlorophenyl)-3-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]urea](/img/structure/B2502174.png)